1-Decanol, 2-propyl-

Description

Defining the Scope: 1-Decanol (B1670082), 2-propyl- in the Context of Branched Alcohols

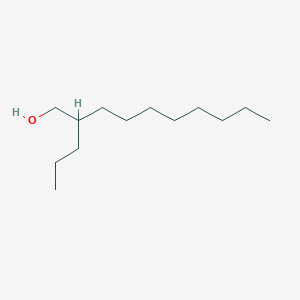

The chemical compound identified as "1-Decanol, 2-propyl-" is more formally known in chemical databases as 2-propyldecan-1-ol (CAS Number: 60671-35-4) nih.gov001chemical.commolbase.comchemspider.com. This compound possesses a molecular formula of C₁₃H₂₈O and a molecular weight of approximately 200.36 g/mol nih.gov001chemical.commolbase.comchemspider.com. It is important to note that while the name "1-Decanol, 2-propyl-" might suggest a decanol (B1663958) isomer (which are C₁₀ alcohols, C₁₀H₂₂O) wikipedia.org, 2-propyldecan-1-ol is, in fact, a C₁₃ alcohol. Nevertheless, it is studied within the broader domain of higher branched alcohols, which includes various decanol isomers, due to its primary alcohol functionality and the presence of a propyl side chain, contributing to its branched nature. The study of such compounds helps elucidate how branching affects physical and chemical properties relevant to industrial applications.

Significance of Branched Long-Chain Alcohols in Advanced Chemical Science and Engineering

Branched long-chain alcohols, including various decanol isomers and longer-chain branched alcohols like 2-propyldecan-1-ol, are crucial in advanced chemical science and engineering. Their branched structures confer distinct advantages over their straight-chain counterparts. For instance, branching can lead to lower melting points and increased fluidity, making them suitable for applications requiring good low-temperature performance d-nb.infoacs.org. These alcohols serve as vital intermediates and components in numerous industrial sectors. They are key precursors for plasticizers, such as di-(2-propylheptyl) phthalate (B1215562) (DPHP), which enhance the flexibility and durability of polymers like PVC . Furthermore, their amphiphilic nature makes them valuable in the formulation of surfactants, solvents, and lubricants, contributing to properties like surface tension reduction and emulsification d-nb.infogoogle.com. The specific arrangement of branches influences solubility, viscosity, and reactivity, making them versatile building blocks for tailored chemical products.

Overview of Contemporary Research Trajectories for Branched Alcohols

Contemporary research on branched alcohols is multifaceted, focusing on sustainable production methods and novel applications. A significant area of investigation involves the microbial synthesis of branched-chain fatty alcohols (BCFLs) using metabolic engineering and synthetic biology approaches d-nb.inforesearchgate.netresearchgate.net. This aims to develop more environmentally friendly and economically viable production routes compared to petrochemical methods. Research also explores their potential as advanced biofuels and fuel additives, owing to their higher energy density, lower hygroscopicity, and compatibility with existing infrastructure, offering advantages over traditional fuels like ethanol (B145695) researchgate.net. Studies are also dedicated to understanding their chemical reactivity, synthesis pathways, and catalytic conversions, such as their reactions on metal surfaces or their use in forming carbamates from CO₂ acs.orgacs.org. The exploration of structure-property relationships continues, with efforts to design branched alcohols with specific functionalities for targeted industrial needs, ranging from detergents to high-performance lubricants acs.org.

Data Table: Properties of 1-Decanol, 2-propyl-

| Property | Value | Source |

| Chemical Name | 1-Decanol, 2-propyl- | 001chemical.commolbase.comchemspider.com |

| IUPAC Name | 2-Propyldecan-1-ol | nih.govchemspider.com |

| CAS Number | 60671-35-4 | 001chemical.commolbase.comchemspider.com |

| Molecular Formula | C₁₃H₂₈O | nih.gov001chemical.commolbase.comchemspider.com |

| Molecular Weight | 200.36 g/mol | nih.gov001chemical.commolbase.comchemspider.com |

Compound List

1-Decanol, 2-propyl-

2-Propyldecan-1-ol

1-Decanol

Structure

3D Structure

Properties

IUPAC Name |

2-propyldecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-5-6-7-8-9-11-13(12-14)10-4-2/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVXPVLRPMHRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560285 | |

| Record name | 2-Propyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60671-35-4 | |

| Record name | 2-Propyldecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Transformations and Derivatization Strategies of 1 Decanol, 2 Propyl Analogues

Derivatization for Enhanced Analytical Utility

Derivatization is a widely used sample pretreatment technique in analytical chemistry. mdpi.com It involves the chemical modification of a target analyte to enhance its detectability, improve its chromatographic separation, or increase its stability. numberanalytics.comnih.govsci-hub.se For branched-chain alcohols like 1-decanol (B1670082), 2-propyl-, which can be challenging to analyze directly, derivatization is often a necessary step. nih.gov Two common derivatization strategies for alcohols are acylation and silylation. researchgate.net

Acylation introduces an acyl group into a molecule, which can significantly alter its physical and chemical properties. sigmaaldrich.com In the context of analyzing branched decanols, acylation is employed to increase their volatility, making them more amenable to gas chromatography (GC), and to enhance their ionizability for mass spectrometry (MS) detection. sigmaaldrich.com

Perfluoroacylating reagents are powerful agents for the derivatization of alcohols. sigmaaldrich.com Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with alcohols to form stable and highly volatile perfluoroacyl esters. sigmaaldrich.com The high electronegativity of the fluorine atoms in these derivatives enhances their electron-capture detection (ECD) response, leading to very low detection limits. This is particularly advantageous for trace analysis. The use of perfluorinated reagents is also common in the derivatization of biomedical samples for GC-MS analysis. nih.gov

Table 1: Common Perfluoroacylating Reagents and Their Properties

| Reagent | Abbreviation | Resulting Derivative | Key Advantage |

| Trifluoroacetic anhydride | TFAA | Trifluoroacetate | High volatility |

| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionate | Excellent ECD response |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyrate | Enhanced mass spectral fragmentation |

Besides perfluorinated reagents, other acylating agents such as acetic anhydride and acetyl chloride are also utilized. chemicalbook.comgoogle.com These reagents introduce an acetyl group, forming acetate (B1210297) esters. While these derivatives are less volatile than their perfluorinated counterparts, they still offer improved chromatographic properties compared to the underivatized alcohols. The choice of acylating reagent often depends on the specific analytical requirements, such as the desired level of volatility and the detection method being used. google.com

Silylation is another cornerstone of derivatization in analytical chemistry, prized for its ability to enhance the volatility and thermal stability of polar compounds like alcohols. researchgate.netgoogle.com This process involves replacing the active hydrogen in the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. wmich.edu

The resulting trimethylsilyl ethers are significantly more volatile and less polar than the parent alcohols, leading to improved peak shape and resolution in gas chromatography. researchgate.netpeerj.com A variety of silylating agents are available, each with different reactivities, allowing for the derivatization of a wide range of alcohols, including sterically hindered ones. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The trimethylsilyl derivative of 2-ethyl-1-decanol (B1606274) has been successfully analyzed using comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS). peerj.com

Table 2: Comparison of Derivatization Techniques for Branched Decanols

| Derivatization Method | Reagent Example | Derivative Formed | Primary Benefit for Analysis |

| Perfluoroacylation | Heptafluorobutyric anhydride (HFBA) | Perfluoroacyl ester | Enhanced volatility and ECD sensitivity |

| Acetylation | Acetic anhydride | Acetate ester | Improved chromatographic behavior |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increased volatility and thermal stability |

Acylation Reactions for Volatility and Ionizability Modification

Application of Perfluoroacylating Reagents

Exploratory Reactivity of Branched Decanols

Beyond derivatization for analytical purposes, the chemical transformation of branched decanols into other valuable products is an active area of research. A particularly promising route involves their conversion into hydrocarbon feedstocks, which can be used as fuels or lubricants.

The conversion of alcohols to hydrocarbons typically involves a two-step process: dehydration followed by oligomerization. researchgate.netalfa-chemistry.com

Dehydration: In the first step, the branched decanol (B1663958) is dehydrated to form a mixture of alkenes (olefins). libretexts.orgcuny.edu This reaction is typically carried out at elevated temperatures over an acid catalyst, such as gamma-alumina. researchgate.net The structure of the resulting olefins can be influenced by the reaction conditions and the catalyst used.

Oligomerization: The olefin mixture produced from the dehydration step is then subjected to oligomerization. google.commdpi.com This process involves the linking of several smaller olefin molecules (monomers) to form larger molecules (oligomers). nih.gov Acidic catalysts, such as zeolites (e.g., USY zeolite), are commonly employed for this reaction. researchgate.netmdpi.com The resulting oligomers are a mixture of dimers, trimers, and heavier hydrocarbons. researchgate.net After hydrogenation to saturate any remaining double bonds, these branched hydrocarbons can be used as components of diesel-like fuels or as high-quality bio-based lubricating oils. researchgate.netnih.gov The significant branching in these hydrocarbons, a direct result of using a branched alcohol precursor, can lead to favorable properties such as a lower pour point in the final product. mdpi.com

Esterification and Transesterification Reactions for Functional Materials

Esterification and transesterification are pivotal chemical reactions for the functionalization of 1-decanol, 2-propyl- (also known as 2-propyl-1-heptanol) and its structural analogues, such as other Guerbet alcohols. aocs.org These processes involve reacting the alcohol with a carboxylic acid (esterification) or exchanging the alkoxy group of an existing ester with the alcohol (transesterification) to create a new ester. bioline.org.br The resulting esters often exhibit enhanced properties compared to their parent components, making them valuable as high-performance functional materials, including biolubricants, surfactants, and plasticizers. mdpi.com

The branched structure of Guerbet alcohols like 1-decanol, 2-propyl- is particularly advantageous. This branching disrupts the uniform packing of molecules, which can lower the melting point and improve fluidity at low temperatures. aocs.org When incorporated into esters, this characteristic leads to products with a low pour point, high viscosity index, and improved thermal and oxidative stability, properties that are highly sought after in advanced lubricants and hydraulic fluids. mdpi.commdpi.com Both chemical and enzymatic routes are employed for these transformations, with the choice of method depending on the desired product, reaction efficiency, and sustainability goals.

Enzymatic Synthesis of Branched Esters

The use of enzymes, particularly lipases, as biocatalysts for esterification and transesterification has gained significant traction as an environmentally benign alternative to traditional chemical methods. mdpi.com Enzymatic routes operate under milder temperature and pressure conditions, often eliminating the need for organic solvents and reducing the formation of unwanted byproducts. mdpi.com

Research has demonstrated the successful synthesis of biolubricants through lipase-catalyzed reactions between branched alcohols and various fatty acids. mdpi.com For instance, the enzymatic esterification of free fatty acids (FFAs) derived from castor oil with 2-ethyl-1-hexanol, an analogue of 1-decanol, 2-propyl-, has been optimized to achieve high conversion rates. csic.es In one study, using the free lipase (B570770) Eversa Transform 2.0, a conversion of over 95% was achieved in a solvent-free system. csic.es The resulting esters exhibited a significantly increased oxidative stability (16.83 h) compared to the original fatty acid feedstock (0.18 h) and a lower friction coefficient than a commercial mineral lubricant. csic.es

Similarly, the synthesis of a second-generation biolubricant was accomplished through a lipase-catalyzed reaction between a branched acid and a branched alcohol, reaching a 95% conversion under optimized conditions. mdpi.com The branching in both the acid and alcohol moieties is a strategy to further enhance lubricant performance, particularly liquidity at sub-zero temperatures and resistance to oxidation. mdpi.com The influence of the alcohol's structure on reaction yield is significant; steric hindrance from branching close to the hydroxyl group can decrease the reaction rate. nih.gov Studies on the esterification of ferulic acid showed that yields were drastically lower for secondary alcohols compared to linear primary alcohols. google.com

Table 1: Enzymatic Esterification of Branched Alcohols for Biolubricant Synthesis

| Carboxylic Acid Source | Alcohol | Biocatalyst | Temp. (°C) | Substrate Molar Ratio (Acid:Alcohol) | Catalyst Conc. | Conversion (%) | Reference |

|---|---|---|---|---|---|---|---|

| Castor Oil FFAs | 2-Ethyl-1-hexanol | Eversa Transform 2.0 | 30 | 1:4 | 15 wt% | >95 | csic.es |

Chemical Catalysis for Ester and Surfactant Precursor Synthesis

Conventional chemical catalysis remains a widely used, efficient method for producing esters from branched alcohols. These reactions often employ acid or base catalysts and may require higher temperatures to achieve rapid conversion. mdpi.comgoogle.com Base-catalyzed transesterification is a common and economical route for producing biodiesel. bioline.org.br In a study optimizing the synthesis of fatty acid octyl esters from sunflower oil and 1-octanol (B28484) using potassium hydroxide (B78521) (KOH) as a catalyst, a maximum conversion of 99.2% was achieved at 60°C with a 10:1 molar ratio of alcohol to oil. mdpi.com This demonstrates that base catalysis is a highly effective route for converting triglycerides into esters using longer-chain alcohols. mdpi.com

Titanium-based catalysts, such as titanium(IV) isopropoxide (Ti(O-iPr)₄), are effective for both esterification and transesterification and are typically active at higher temperatures (around 210°C). google.comwhiterose.ac.uk In addition to homogeneous catalysts, heterogeneous solid catalysts like potassium fluoride (B91410) on an alumina (B75360) support (KF/Al₂O₃) and magnesium oxide (MgO) are utilized, aligning with green chemistry principles due to their ease of separation and potential for reuse. whiterose.ac.uk

A comprehensive study on the transesterification of methyl oleate (B1233923) with a series of linear and branched alcohols, including analogues of 1-decanol, 2-propyl-, was conducted to produce precursors for nonionic surfactants. whiterose.ac.ukacs.org The reactions were tested with Ti(O-iPr)₄, KF/Al₂O₃, and MgO catalysts. The homogeneous catalyst, Ti(O-iPr)₄, generally resulted in the fastest reactions. whiterose.ac.uk For most alcohols, conversions were nearly quantitative, although selectivity was slightly reduced for longer-chain alcohols like 1-octanol and 1-decanol due to the formation of minor side products. whiterose.ac.uklincoln.ac.uk This research highlights the versatility of transesterification for creating a library of oleate esters with varied alkyl chains, which can then be further functionalized into valuable surfactants. acs.org

Table 2: Catalyst Performance in the Transesterification of Methyl Oleate with Various Alcohols

| Alcohol | Catalyst | Temp. | Time (h) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Propanol | Ti(O-iPr)₄ | Reflux | 24 | >99 | >99 | whiterose.ac.uklincoln.ac.uk |

| 2-Propanol | Ti(O-i-Pr)₄ | Reflux | 24 | >99 | >99 | whiterose.ac.uklincoln.ac.uk |

| 1-Butanol (B46404) | Ti(O-i-Pr)₄ | Reflux | 24 | >99 | >99 | whiterose.ac.uklincoln.ac.uk |

| 1-Octanol | Ti(O-i-Pr)₄ | Reflux | 24 | >99 | 98 | whiterose.ac.uklincoln.ac.uk |

| 1-Decanol | Ti(O-i-Pr)₄ | Reflux | 24 | >99 | 95 | whiterose.ac.uklincoln.ac.uk |

| 1-Propanol | KF/Al₂O₃ | Reflux | 24 | >99 | >99 | whiterose.ac.uklincoln.ac.uk |

Iv. Advanced Analytical Methodologies for the Characterization of Branched Decanols

Spectroscopic and Scattering Characterization Techniques

Surface Light Scattering (SLS) for Interfacial and Bulk Liquid Properties

Surface Light Scattering (SLS) is a sophisticated optical technique employed for the non-invasive and contactless determination of thermophysical properties of fluids at thermodynamic equilibrium optica.org. This method is particularly valuable for characterizing interfacial and bulk liquid properties by analyzing the thermal fluctuations occurring at the liquid-vapor interface optica.orgresearchgate.net. SLS operates by detecting light scattered from these capillary waves, allowing for the simultaneous measurement of surface tension and liquid viscosity optica.orgresearchgate.netacs.orgresearchgate.net. A key advantage of SLS is its ability to perform measurements without requiring calibration, which distinguishes it from many conventional techniques optica.org.

Application to Branched Decanols

Research has demonstrated the efficacy of SLS in characterizing a range of liquids, including long-chain branched alcohols, which share structural similarities with 1-Decanol (B1670082), 2-propyl-. A notable study by Klein et al. (2020) investigated the thermophysical properties of various long linear and branched alkanes and alcohols, including branched alcohols such as 2-hexyl-1-decanol (B30547) and 2-butyl-1-octanol, across a broad temperature range up to 573.15 K researchgate.netresearchgate.netacs.orgresearchgate.net. This research aimed to elucidate the effects of molecular structure, including branching and chain length, on properties like liquid density, viscosity, and surface tension. The methodology employed in these studies is directly applicable to compounds like 1-Decanol, 2-propyl-, providing insights into its behavior under varying thermal conditions.

Research Findings and Data

The application of SLS to branched alcohols has yielded valuable quantitative data. Studies have shown that the technique can determine liquid viscosity and surface tension with typical expanded uncertainties (coverage factor k=2) below 2% researchgate.net. More specifically, the average expanded uncertainties reported for measurements in similar studies include:

Liquid Density: approximately 0.061% to 0.24% researchgate.netacs.org

Liquid Viscosity: approximately 2.1% researchgate.netacs.org

Surface Tension: approximately 2.6% researchgate.netacs.org

These precision measurements enable a detailed understanding of how branching influences the physical characteristics of alcohols. For instance, the study on 2-hexyl-1-decanol involved measurements at temperatures ranging from 298.15 K to 573.15 K, providing a comprehensive dataset for this representative branched alcohol researchgate.net.

V. Theoretical and Computational Investigations of Branched Decanol Systems

Molecular Simulation Studies of Thermophysical Behavior

Molecular simulations, particularly Molecular Dynamics (MD), are powerful tools for investigating the dynamic and equilibrium properties of liquids. These simulations allow researchers to observe molecular behavior at an atomic level, providing detailed information about structure and transport phenomena.

Molecular Dynamics (MD) Simulations for Liquid Structure and Transport Properties

MD simulations have been extensively employed to characterize the thermophysical properties of various alcohols, including branched isomers. These studies aim to understand how molecular structure, such as chain length and branching, influences properties like density, viscosity, and self-diffusion coefficients tudelft.nlnih.govresearchgate.netacs.orgresearchgate.netmdpi.comresearchgate.net. For instance, research has investigated the behavior of long linear and branched alkanes and alcohols up to high temperatures (573.15 K) using MD simulations to analyze the effects of branching on liquid density and viscosity nih.govacs.org. Studies have also focused on the transport properties of alcohols, with MD simulations being used to calculate diffusion coefficients and viscosities, often comparing results with experimental data to validate the simulation methodologies tudelft.nlresearchgate.netresearchgate.netresearchgate.net. The accuracy of these simulations is highly dependent on the force fields used to describe interatomic interactions tudelft.nlresearchgate.netmdpi.comresearchgate.netaip.orgnih.gov.

Development and Refinement of Molecular Force Fields for Branched Alcohols

The accuracy of molecular simulations is critically dependent on the quality of the molecular force fields (FFs) employed. Significant effort has been dedicated to developing and refining FFs that can accurately predict the thermophysical properties of alcohols, including branched variants mdpi.comresearchgate.netaip.orgnih.govresearchgate.netacs.orgnih.gov. Studies have explored various FFs, such as OPLS-AA, TraPPE, and L-OPLS, evaluating their performance for different alcohol families researchgate.netacs.orgmdpi.comresearchgate.netacs.orgacs.org. For example, a study compared the performance of TraPPE, MARTINI, and L-OPLS FFs for long linear and branched alkanes and alcohols, suggesting modifications to improve accuracy at higher temperatures acs.org. Another research effort focused on developing a transferable force field for alcohols and polyalcohols, introducing a new anisotropic united atom for the hydroxyl group and demonstrating its transferability across various alcohol types researchgate.netacs.org. The refinement of FFs often involves tuning parameters, such as partial charges or Lennard-Jones parameters, to better match experimental data for properties like density, vapor pressure, and self-diffusion coefficients nih.govaip.org.

Quantum Chemical Approaches to Molecular Interactions and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a deeper understanding of molecular interactions, electronic structures, and reaction mechanisms at a fundamental level. These approaches are invaluable for characterizing phenomena like self-association and conformational preferences.

Computational Analysis of Self-Association and Hydrogen Bonding Networks

Alcohols are known for their ability to form hydrogen bonds, leading to self-association in liquid states. Computational methods are used to analyze these networks. Studies have employed molecular dynamics simulations to classify and count hydrogen-bonded aggregates in alcohols, noting that these structures can influence dynamics, such as self-diffusion aip.org. Quantum chemical calculations can provide detailed insights into the strength and geometry of hydrogen bonds between alcohol molecules, contributing to the understanding of liquid structure and properties uni-stuttgart.de. For instance, research has investigated the impact of partial charge adjustments in force fields on liquid structures, including hydrogen bond analysis, finding that excessive adjustments can lead to unwanted aggregation aip.org.

Prediction of Conformational Landscapes and Energetic Profiles

The conformational flexibility of molecules, particularly branched ones, plays a significant role in their physical and chemical properties. Quantum chemical calculations are instrumental in predicting the various stable conformations of molecules and their associated energy profiles. By exploring the potential energy surface, researchers can identify low-energy conformers and understand the energy barriers for interconversion. This information is crucial for accurately modeling molecular behavior in simulations and predicting macroscopic properties. While specific studies on the conformational landscape of "1-Decanol, 2-propyl-" were not directly found, general studies on branched alcohols and the development of force fields often implicitly or explicitly consider conformational aspects to ensure accurate representation of molecular shapes and interactions researchgate.netupo.es.

Thermodynamic Modeling of Phase Equilibria

Predicting the phase behavior of substances, such as vapor-liquid equilibria (VLE), is critical for process design and optimization. Thermodynamic models, including equations of state (EOS), are employed for this purpose, often informed by molecular simulation data or experimental measurements mdpi.comasme.orgacs.orgresearchgate.net. Studies have investigated the phase equilibria of branched C10-alcohols and alkanes in supercritical fluids like ethane, finding that the position of the hydroxyl group and branching significantly influences solubility researchgate.net. Molecular dynamics simulations are also used to validate and parameterize these thermodynamic models, ensuring accurate predictions across a range of conditions mdpi.comasme.orgacs.org. For example, research has compared various molecular-based equations of state for predicting the density of long-chain alcohols at high pressures acs.org.

Compound Name Table

| Common Name | Chemical Formula | Description |

| 1-Decanol (B1670082) | C₁₀H₂₂O | A linear primary alcohol with ten carbon atoms. |

| 2-propyl-1-decanol | C₁₃H₂₈O | A branched primary alcohol with thirteen carbons. |

| 2-butyl-1-octanol | C₁₂H₂₆O | A branched primary alcohol with twelve carbons. |

| 2-hexyl-1-decanol (B30547) | C₁₆H₃₄O | A branched primary alcohol with sixteen carbons. |

| n-dodecanol | C₁₂H₂₆O | A linear primary alcohol with twelve carbons. |

| n-hexadecanol | C₁₆H₃₄O | A linear primary alcohol with sixteen carbons. |

| 1,12-dodecanediol | C₁₂H₂₆O₂ | A linear diol with twelve carbons. |

| 2,2,4,4,6,8,8-heptamethylnonane | C₁₆H₃₄ | A highly branched alkane. |

| 2,6,10,15,19,23-hexamethyltetracosane (Squalane) | C₃₀H₆₂ | A highly branched alkane. |

| Methanol | CH₄O | The simplest alcohol. |

| Ethanol (B145695) | C₂H₆O | A primary alcohol with two carbon atoms. |

| Propan-1-ol | C₃H₈O | A linear primary alcohol with three carbons. |

| Propan-2-ol | C₃H₈O | A secondary alcohol with three carbons. |

| Hexan-1-ol | C₆H₁₄O | A linear primary alcohol with six carbons. |

| Octan-1-ol | C₈H₁₈O | A linear primary alcohol with eight carbons. |

| 2-methylpropan-2-ol | C₄H₁₀O | A tertiary alcohol with four carbons. |

| Phenol | C₆H₆O | An aromatic alcohol. |

| 1,2-ethanediol | C₂H₆O₂ | A diol with two carbons. |

| 1,3-propanediol | C₃H₈O₂ | A diol with three carbons. |

| 1,5-pentanediol | C₅H₁₂O₂ | A diol with five carbons. |

| 1-heptanol | C₇H₁₆O | A linear primary alcohol with seven carbons. |

| 1-nonanol | C₉H₂₀O | A linear primary alcohol with nine carbons. |

| 1-decanol | C₁₀H₂₂O | A linear primary alcohol with ten carbons. |

| 1-hexanol | C₆H₁₄O | A linear primary alcohol with six carbons. |

| 1-octanol (B28484) | C₈H₁₈O | A linear primary alcohol with eight carbons. |

| 1-nonanol | C₉H₂₀O | A linear primary alcohol with nine carbons. |

| 1-decanol | C₁₀H₂₂O | A linear primary alcohol with ten carbons. |

| 3-pentanol | C₅H₁₂O | A secondary alcohol with five carbons. |

| 4-heptanol | C₇H₁₆O | A secondary alcohol with seven carbons. |

| 1,3-propanediol | C₃H₈O₂ | A diol with three carbons. |

| 1,2-Propanediol | C₃H₈O₂ | A diol with three carbons. |

| Glycerol | C₃H₈O₃ | A triol with three carbons. |

| n-hexane | C₆H₁₄ | A linear alkane with six carbon atoms. |

| Tetracosane | C₂₄H₅₀ | A linear alkane with twenty-four carbons. |

| n-decane | C₁₀H₂₂ | A linear alkane with ten carbon atoms. |

| 2-methylnonane | C₁₀H₂₂ | A branched alkane with ten carbon atoms. |

| 3-methylnonane | C₁₀H₂₂ | A branched alkane with ten carbon atoms. |

| 4-methylnonane | C₁₀H₂₂ | A branched alkane with ten carbon atoms. |

| 3,7-dimethyl-1-octanol | C₁₀H₂₂O | A branched primary alcohol with ten carbons. |

| 2,6-dimethyl-2-octanol | C₁₀H₂₂O | A branched tertiary alcohol with ten carbons. |

| 3,7-dimethyl-3-octanol | C₁₀H₂₂O | A branched tertiary alcohol with ten carbons. |

| 2-ethyl-1-hexanol | C₈H₁₈O | A branched primary alcohol with eight carbons. |

| 2-propyl-1-pentanol | C₈H₁₈O | A branched primary alcohol with eight carbons. |

| 4-methyl-3-heptanol | C₈H₁₈O | A branched secondary alcohol with eight carbons. |

| 6-methyl-2-heptanol | C₈H₁₈O | A branched secondary alcohol with eight carbons. |

| 2,2,4-trimethyl-1-pentanol | C₈H₁₈O | A branched primary alcohol with eight carbons. |

| 2,4,4-trimethyl-1-pentanol | C₈H₁₈O | A branched primary alcohol with eight carbons. |

| 1-decene trimer | C₃₀H₆₀ | A branched alkene. |

| Squalane | C₃₀H₆₂ | A highly branched alkane. |

| Methane | CH₄ | The simplest alkane. |

| Nitrogen | N₂ | A diatomic molecule. |

| Helium | He | A noble gas. |

| Neon | Ne | A noble gas. |

Liquid-Liquid Equilibrium (LLE) Data Acquisition and Correlation

Liquid-liquid equilibrium (LLE) data describes the conditions under which two or more liquid phases coexist in equilibrium. For systems involving alcohols, particularly branched ones like 1-Decanol, 2-propyl-, LLE data is vital for designing separation processes such as liquid-liquid extraction.

Methods for LLE Data Acquisition: The acquisition of LLE data typically involves experimental determination of the compositions of coexisting liquid phases at specific temperatures and pressures. Common methods include:

Cloud-Point Method: This technique is used to determine the binodal curve, which defines the boundary of the heterogeneous (two-phase) region. It involves gradually changing the composition or temperature of a homogeneous mixture until turbidity appears, indicating the onset of phase separation.

Tie-Line Determination: Once the binodal curve is established, tie-lines are needed to define the compositions of the two equilibrium phases. This is often achieved by analyzing samples from the separated phases using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or refractive index measurements acs.orgresearchgate.netacs.orgresearchgate.netresearchgate.net.

Challenges and Importance for Branched Alcohols: Branched alcohols, due to their molecular structure, can exhibit complex phase behavior compared to their linear counterparts. The steric hindrance introduced by branching can influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, thereby affecting solubility and phase separation cdnsciencepub.com. Therefore, obtaining accurate LLE data for compounds like 1-Decanol, 2-propyl- is critical for reliable process modeling.

While specific experimental LLE data for 1-Decanol, 2-propyl- was not found in the reviewed literature, studies on similar branched alcohols, such as 2-octanol (B43104) or 2-ethyl-1-hexanol, provide valuable insights into the methodologies and the typical presentation of such data. For instance, research on systems involving water and branched alcohols often reports tie-line data in mass fractions for the equilibrium phases acs.orgresearchgate.net.

Illustrative Data Table Structure: To illustrate the type of data generated in LLE studies, a typical table structure for a ternary system involving a branched alcohol would include the temperature, pressure, and the mass fractions of each component in the two coexisting liquid phases.

Table 1: Illustrative LLE Data Structure for a Branched Alcohol System

| Temperature (K) | Pressure (kPa) | Phase Description | Component 1 (Mass Fraction) | Component 2 (Mass Fraction) | Component 3 (Mass Fraction) |

| T1 | P1 | Phase A (e.g., Water-rich) | xA,1 | xA,2 | xA,3 |

| Phase B (e.g., Alcohol-rich) | xB,1 | xB,2 | xB,3 | ||

| T2 | P2 | Phase A (e.g., Water-rich) | yA,1 | yA,2 | yA,3 |

| Phase B (e.g., Alcohol-rich) | yB,1 | yB,2 | yB,3 |

Note: This table structure is illustrative. Specific experimental data for 1-Decanol, 2-propyl- in relevant mixtures would populate these fields.

Studies on systems like water + propionic acid + 2-octanol have presented such tie-line data, which is then used for model correlation acs.org.

Application of Activity Coefficient Models (e.g., UNIQUAC, NRTL) for Mixture Behavior Prediction

Activity coefficient models are fundamental tools for predicting the thermodynamic properties of non-ideal mixtures, including their phase equilibria. Models like UNIQUAC (Universal Quasi-Chemical) and NRTL (Non-Random Two-Liquid) are widely employed for correlating LLE data.

Overview of UNIQUAC and NRTL Models: These models are based on the concept of local compositions and account for both combinatorial (size and shape differences) and residual (intermolecular interactions, including hydrogen bonding) contributions to the excess Gibbs energy of mixing acs.orgrsc.orgresearchgate.netresearch-solution.commdpi.comdut.ac.zaresearchgate.netresearchgate.netresearchgate.net. The accuracy of these models relies on the quality of the binary interaction parameters, which are typically regressed from experimental LLE data.

Application to Alcohol Systems: UNIQUAC and NRTL models have been extensively applied to various alcohol-containing systems, including mixtures with water and hydrocarbons acs.orgresearchgate.netacs.orgresearchgate.netresearchgate.netresearch-solution.commdpi.comdut.ac.zaresearchgate.netresearchgate.netportalabpg.org.brresearchgate.netua.escip.com.cnijche.ir. For branched alcohols, these models can provide a framework for predicting phase behavior, provided sufficient experimental data is available for parameterization. Studies have shown that these models can provide reasonable correlations for LLE data in systems involving alcohols, although the accuracy can be influenced by the complexity of the branched structure and the specific mixture components researchgate.netacs.orgresearchgate.netresearchgate.netlew.rolew.ro.

For instance, research on ternary systems involving alcohols and water often utilizes UNIQUAC and NRTL to correlate experimental tie-line data, assessing the reliability of the models through metrics like root-mean-square deviation (RMSD) acs.orgresearchgate.netacs.orgresearchgate.netresearchgate.netijche.irlew.rolew.ro. The effectiveness of these models in predicting the phase behavior of branched alcohols like 1-Decanol, 2-propyl- would depend on the availability of specific interaction parameters or the ability to accurately estimate them, possibly through group contribution methods or by analogy with similar branched structures rsc.orgconicet.gov.ar.

Challenges in Parameter Fitting: Accurate prediction of LLE for branched alcohols using UNIQUAC and NRTL requires reliable binary interaction parameters. Obtaining these parameters often necessitates extensive experimental data for binary and ternary mixtures involving the specific branched alcohol. For compounds like 1-Decanol, 2-propyl-, where direct experimental data might be scarce, researchers may rely on group contribution methods or data from structurally similar compounds to estimate these parameters. The presence of branching can introduce complexities in parameter estimation, potentially leading to deviations from ideal model predictions cdnsciencepub.comconicet.gov.ar.

Vi. Emerging Research Directions and Future Perspectives in 1 Decanol, 2 Propyl Chemistry

Innovations in Catalytic Process Design for Sustainable Production

The sustainable synthesis of branched alcohols like 2-propyl-decan-1-ol is a key area of ongoing research, driven by the demand for greener chemical processes and renewable feedstocks. Catalytic methods, particularly those that utilize biomass-derived alcohols, are at the forefront of these innovations.

The Guerbet reaction is a prominent catalytic pathway for the dimerization of alcohols to produce branched alcohols with higher carbon numbers and improved properties such as low melting points and excellent fluidity rsc.orgaocs.orgcore.ac.ukrsc.orgresearchgate.netrsc.orgresearchgate.net. This reaction typically involves a multi-step process including dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation, requiring catalysts with bifunctional (acid-base) and redox properties core.ac.ukresearchgate.net. Current research focuses on developing highly selective and stable heterogeneous catalysts, often based on transition metals (e.g., copper, nickel, palladium, rhodium) or mixed metal oxides, to achieve milder reaction conditions and higher yields while minimizing by-product formation core.ac.ukrsc.orgresearchgate.netrsc.orgresearchgate.net. Innovations include the design of bimetallic catalysts and the use of non-precious metal catalysts to enhance sustainability and cost-effectiveness rsc.orgrsc.org.

Hydroformylation followed by hydrogenation is another significant catalytic route to alcohols. This process converts olefins into aldehydes, which are then reduced to alcohols. For long-chain and branched olefins, cobalt catalysis has historically been employed, with ongoing research into more efficient and selective catalytic systems, including those based on rhodium and supported transition metals researchgate.netresearchgate.netmdpi.comrsc.org. The development of tandem catalytic systems that combine hydroformylation and hydrogenation in a single pot or reactor is also a key area for improving process efficiency and atom economy researchgate.netrsc.org.

Table 6.1.1: Catalytic Synthesis Approaches for Branched Alcohols

| Reaction Type | Key Features | Potential Feedstocks | Target Products | Emerging Catalytic Systems |

|---|---|---|---|---|

| Guerbet Reaction | Alcohol dimerization, C-C bond formation, water liberation | Bio-based alcohols (e.g., ethanol (B145695), butanol) | Branched higher alcohols | Heterogeneous catalysts (e.g., metal oxides, supported metals), bimetallic catalysts, non-precious metal catalysts |

Expansion of Biosynthetic Capabilities for Diverse Branched Alcohol Isomers

The biosynthesis of branched alcohols offers a sustainable alternative to petrochemical routes, leveraging microbial cell factories. Metabolic engineering and synthetic biology are crucial for expanding the range and efficiency of these processes.

Microorganisms can produce branched-chain higher alcohols (BCHAs) primarily through the amino acid metabolic pathways , particularly the Ehrlich pathway, which converts branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine into corresponding alcohols researchgate.netnih.govnih.govomicsonline.orgscielo.org.zatandfonline.comnih.govasm.org. This pathway is particularly suited for producing branched-chain isomers, unlike fatty acid metabolism which is more geared towards linear alcohols nih.gov. Research is focused on engineering host organisms like Escherichia coli and Saccharomyces cerevisiae to enhance BCHA production by optimizing the expression and activity of key enzymes such as 2-keto acid decarboxylases (KivDs) and alcohol dehydrogenases (ADHs) researchgate.netnih.govasm.org. Strategies include pathway compartmentalization within the cell, such as targeting the Ehrlich pathway to mitochondria, which can significantly boost product yields polimi.it.

Furthermore, novel biosynthetic pathways are being explored to create a wider array of branched alcohol isomers. This involves expanding natural metabolic networks by engineering enzymes for chain elongation and altering substrate specificities pnas.org. For instance, extending the branched-chain amino acid pathways to produce longer-chain keto acids and subsequently alcohols is a promising avenue pnas.org. Research also explores the use of reverse β-oxidation pathways and fatty acid synthesis machinery to generate branched-chain fatty alcohols frontiersin.orgnih.govnih.gov.

Table 6.2.1: Biosynthetic Pathways for Branched Alcohols

| Pathway Type | Key Enzymes/Metabolites | Primary Feedstocks/Precursors | Target Branched Alcohols | Host Organisms |

|---|---|---|---|---|

| Ehrlich Pathway | BCAA aminotransferases, 2-keto acid decarboxylases, alcohol dehydrogenases | Branched-chain amino acids (Val, Leu, Ile) | Isobutanol, isoamyl alcohol, 2-methyl-1-butanol, 3-methyl-1-butanol | E. coli, S. cerevisiae |

| Engineered Amino Acid Pathways | 2-isopropylmalate synthase, downstream enzymes | Amino acid precursors | Longer-chain branched alcohols | E. coli |

Development of Integrated Analytical Platforms for Real-Time Monitoring

Accurate and real-time monitoring of branched alcohol production is crucial for process optimization, quality control, and efficient scale-up. Integrated analytical platforms, often falling under the umbrella of Process Analytical Technology (PAT), are being developed to achieve this.

Chromatographic techniques , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for analyzing fermentation broths and reaction mixtures. HPLC is widely used to monitor sugar consumption, ethanol production, and the presence of various metabolites, including branched-chain alcohols, in fermentation processes sigmaaldrich.comnih.govmurphyandson.co.uknih.gov. GC is effective for separating and quantifying volatile compounds, including higher alcohols, in complex matrices like alcoholic beverages, making it suitable for monitoring product profiles and impurities cloudfront.net.

Spectroscopic methods , such as Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy, are also being explored for their potential in real-time monitoring due to their speed and non-destructive nature researchgate.netresearchgate.net. These techniques can provide information about molecular structure and changes during reactions or fermentations. Combining these techniques with biosensors or other inline sensors can create comprehensive analytical platforms. For instance, microdialysis sampling coupled with liquid chromatography and an alcohol biosensor has been demonstrated for on-line monitoring of ethanol fermentation nih.gov.

The development of integrated platforms aims to provide continuous data streams, enabling immediate feedback for process adjustments, thereby improving yields, reducing batch times, and ensuring product consistency.

Table 6.3.1: Analytical Techniques for Monitoring Branched Alcohol Production

| Technique | Application in Branched Alcohol Monitoring | Strengths | Limitations |

|---|---|---|---|

| HPLC | Quantification of alcohols, sugars, metabolites in fermentation broths | High resolution, quantitative, versatile | Can be time-consuming, requires sample preparation |

| GC | Analysis of volatile profiles, impurity detection | High sensitivity, good for volatile compounds | Requires sample vaporization, can be destructive |

| Spectroscopy (IR, NIR) | Real-time monitoring of molecular changes | Fast, non-destructive, inline capabilities | Can be less specific, requires calibration |

Multi-Scale Computational Modeling for Rational Design of Branched Alcohol Applications

Computational modeling plays a vital role in understanding the properties of branched alcohols and rationally designing their applications. By employing multi-scale approaches, researchers can predict behavior from the molecular level to macroscopic performance.

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are powerful tools for investigating the fundamental properties of molecules like 2-propyl-decan-1-ol. These methods can elucidate intermolecular interactions, conformational preferences, and reaction mechanisms, providing insights into solubility, viscosity, and surface activity researchgate.netresearchgate.net. For instance, DFT calculations can predict the spectral properties of alcohols, aiding in their characterization researchgate.net.

Quantitative Structure-Property Relationship (QSPR) models are developed to correlate molecular structure with physical and chemical properties. These models are essential for predicting how variations in branching patterns or chain lengths affect properties relevant to applications such as lubricants, surfactants, or solvents. By understanding these relationships, researchers can design branched alcohols with tailored characteristics.

At a larger scale, computational fluid dynamics (CFD) and molecular modeling can simulate the performance of branched alcohols in specific applications, such as their behavior as lubricants under shear stress or their efficacy as surfactants in formulations. This allows for the virtual screening of compounds and the optimization of application parameters before extensive experimental work, accelerating the development cycle for new materials and products derived from branched alcohols.

Table 6.4.1: Computational Modeling Approaches for Branched Alcohol Design

| Modeling Scale | Technique | Application Focus | Example Insights |

|---|---|---|---|

| Molecular | DFT, Molecular Dynamics | Intermolecular forces, conformational analysis, reaction mechanisms, spectral properties | Predicting solubility, viscosity, hydrogen bonding |

| Quantitative | QSPR | Structure-property correlations | Tailoring properties for lubricants, surfactants, solvents |

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of 1-Decanol, 2-propyl-, and how are they experimentally determined?

- Methodological Answer : Thermodynamic properties such as enthalpy of vaporization, heat capacity, and phase equilibria are determined using calorimetry (e.g., adiabatic calorimeters for heat capacity measurements between 5–390 K) and vapor-liquid equilibria (VLE) experiments. For example, heat capacity data for 1-decanol and related alkanols are measured via precision adiabatic calorimetry, while vapor pressures are analyzed using static or dynamic methods under controlled temperature and pressure conditions .

Q. How can researchers assess the biodegradability and environmental impact of 1-Decanol, 2-propyl- in aquatic systems?

- Methodological Answer : Biodegradability is evaluated using standardized OECD tests (e.g., OECD 301 for ready biodegradability) in aqueous systems, monitoring biochemical oxygen demand (BOD) or CO₂ evolution. Toxicity to marine organisms is assessed via acute toxicity tests (e.g., LC50 for fish or Daphnia). Analytical methods like GC-MS with internal standards (e.g., 1-decanol as a reference) are employed to quantify degradation intermediates and ensure minimal environmental persistence .

Q. What analytical techniques are recommended for quantifying 1-Decanol, 2-propyl- in complex matrices?

- Methodological Answer : Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is preferred. For aqueous samples, solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) is used for preconcentration. Internal standards (e.g., deuterated analogs) improve accuracy, particularly in pyrolysis studies or environmental samples .

Advanced Research Questions

Q. How do solute-solute interactions in the CO₂ + 1-Decanol + n-Tetradecane ternary system influence phase equilibria, and what experimental methods are used to characterize them?

- Methodological Answer : High-pressure vapor-liquid equilibria (HPVLE) and bubble-point measurements are conducted using variable-volume view cells or synthetic methods at controlled temperatures (e.g., 328 K) and pressures (up to 11.1 MPa). Phase behavior is classified using the Van Konynenburg and Scott scheme, with Type III fluid phase behavior observed in CO₂-rich subsystems. Challenges include closed miscibility windows and isothermal cosolvency effects, addressed via pressure-temperature swing strategies .

Q. What challenges arise in predicting azeotropic behavior in binary mixtures involving 1-Decanol, 2-propyl-, and how can PC-SAFT modeling address these?

- Methodological Answer : Azeotropic points in systems like 1-decanol + n-tetradecane are difficult to predict due to non-ideal mixing and solute-solute interactions. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) model, parameterized with binary interaction parameters (BIPs) from high-pressure data, improves predictions. However, deviations in vapor composition (y₁) and temperature arise when BIPs are regressed from low-pressure data, necessitating multi-objective optimization for accuracy .

Q. How does the molecular organization of 1-Decanol, 2-propyl- at solid-liquid interfaces affect its application in surface science, and what advanced imaging techniques are employed?

- Methodological Answer : Scanning probe microscopy (SPM) techniques, such as atomic force microscopy (AFM) in tapping mode, reveal layered molecular films on substrates like graphite. 3D hydration/solvation mapping software analyzes interfacial structures, showing inhomogeneous in-plane distribution. These studies inform applications in lubrication and surfactant design, where molecular orientation impacts wettability and adsorption kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.